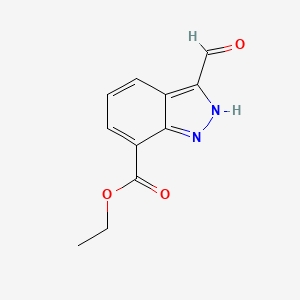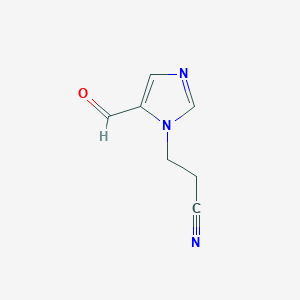
3-(5-Formyl-1H-imidazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Formyl-1H-imidazol-1-yl)propanenitrile is an organic compound featuring an imidazole ring substituted with a formyl group and a propanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazole derivatives.
Formylation: The imidazole ring is formylated using reagents such as formic acid or formyl chloride under acidic conditions.
Nitrile Introduction: The propanenitrile chain is introduced via nucleophilic substitution reactions, often using alkyl halides like 3-bromopropanenitrile.
Reaction Conditions: These reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the formylation and nitrile introduction steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), solvents like chloroform or dichloromethane.
Major Products
Oxidation: 3-(5-Carboxy-1H-imidazol-1-yl)propanenitrile.
Reduction: 3-(5-Formyl-1H-imidazol-1-yl)propanamine.
Substitution: Various halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with imidazole derivatives.
Biomolecular Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and dipole interactions, influencing molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Imidazol-1-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formylimidazole: Lacks the propanenitrile chain, limiting its applications in polymer synthesis.
Uniqueness
3-(5-Formyl-1H-imidazol-1-yl)propanenitrile is unique due to the presence of both the formyl and nitrile groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-(5-formylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H7N3O/c8-2-1-3-10-6-9-4-7(10)5-11/h4-6H,1,3H2 |
Clave InChI |
VQSCXIKVVVHVPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C=N1)CCC#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
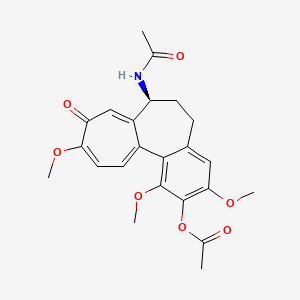
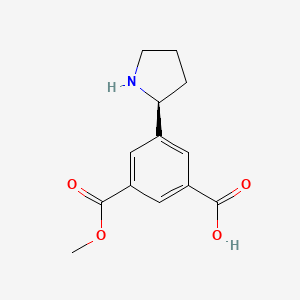


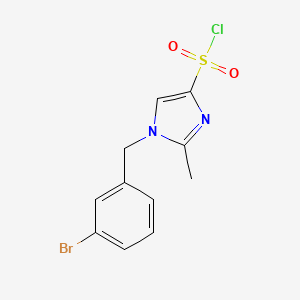
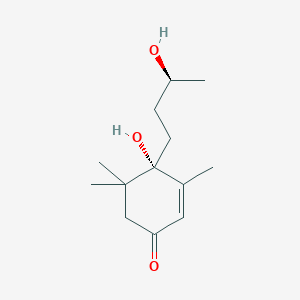
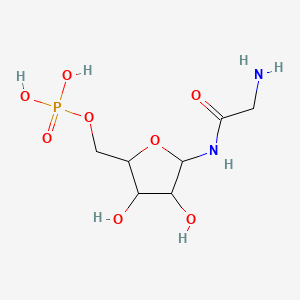
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)

![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
